molecular formula C12H15N4O2S+ B1209551 Thiamin acetic acid

Thiamin acetic acid

Cat. No.: B1209551
M. Wt: 279.34 g/mol
InChI Key: QNGQHEBFAUOYHC-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Thiamin acetic acid, also known as Thiamine acetic acid, is a biochemical metabolite with the molecular formula C12H15N4O2S and a molecular weight of 279.34 g/mol . Its systematic IUPAC name is 3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-5-(carboxymethyl)-4-methylthiazol-3-ium . This compound is a key intermediate in the specialized metabolic pathways of certain microorganisms. Research has identified it as a specific intermediate in the bacterial oxidation of thiamine (vitamin B1) by a soil microorganism, highlighting its role in microbial metabolism . Its presence places it within the broader context of thiamine metabolism, a crucial area of study for understanding fundamental biological processes . For researchers, this compound provides a valuable tool for investigating the catabolic breakdown of thiamine and the enzymatic mechanisms involved in this process. Studies utilizing this compound can shed light on unique bacterial metabolic pathways and the fate of thiamine in various biological systems. This product is intended For Research Use Only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H15N4O2S+

Molecular Weight

279.34 g/mol

IUPAC Name

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]acetic acid

InChI

InChI=1S/C12H14N4O2S/c1-7-10(3-11(17)18)19-6-16(7)5-9-4-14-8(2)15-12(9)13/h4,6H,3,5H2,1-2H3,(H2-,13,14,15,17,18)/p+1

InChI Key

QNGQHEBFAUOYHC-UHFFFAOYSA-O

SMILES

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CC(=O)O

Canonical SMILES

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CC(=O)O

Origin of Product

United States

Biosynthesis and Biodegradation Pathways of Thiamin Acetic Acid

Elucidation of Precursor Pathways to Thiamin Acetic Acid

Thiamine (B1217682) acetic acid, chemically known as 3-(2'-methyl-4'-amino-5'-pyrimidylmethyl)-4-methyl-thiazole-5-acetic acid, is primarily formed through the metabolic processing of thiamine itself oup.comebi.ac.uknih.gov. The "biosynthesis" of thiamine acetic acid, in this context, refers to its formation as a metabolite derived from thiamine. The key precursor pathway involves the oxidation of the 5-hydroxyethyl group present on the thiazole (B1198619) ring of thiamine. This transformation results in the conversion of the alcohol group to a carboxylic acid group, yielding thiamine acetic acid ebi.ac.ukwikipedia.org. This process is understood to occur in a stepwise manner, proceeding via an aldehyde intermediate nih.gov.

Enzymology of this compound Formation and Transformation

The conversion of thiamine to thiamine acetic acid is catalyzed by specific enzymatic systems.

Thiamine + 2 O₂ + H₂O → Thiamine acetic acid + 2 H₂O₂ wikipedia.org

Thiamine oxidase is characterized as a flavoprotein, indicating its reliance on flavin adenine (B156593) dinucleotide (FAD) as a prosthetic group wikipedia.org. The enzyme facilitates the oxidation of the 5-hydroxyethyl side chain of thiamine, first to an aldehyde and subsequently to a carboxylic acid, ultimately forming thiamine acetic acid nih.gov.

The enzymatic formation of thiamine acetic acid by thiamine oxidase requires flavin adenine dinucleotide (FAD) as a crucial cofactor wikipedia.org. The mechanism involves a sequential oxidation process. Initially, the 5-hydroxyethyl group of thiamine is oxidized to an aldehyde intermediate, which is transiently formed and detectable under specific kinetic conditions nih.gov. This aldehyde intermediate is then further oxidized to the carboxylic acid, resulting in thiamine acetic acid wikipedia.orgnih.gov. The reaction proceeds with the consumption of molecular oxygen and the release of hydrogen peroxide wikipedia.org.

Biochemical and Cellular Roles of Thiamin Acetic Acid

Involvement of Thiamin Acetic Acid in Intermediary Cellular Metabolism

Direct evidence detailing the specific involvement of this compound in intermediary cellular metabolism, particularly in central carbon metabolism pathways, is not prominently found in the reviewed literature.

Potential Roles in Non-Coenzymatic Biochemical Functions

While thiamine (B1217682) and certain phosphorylated thiamine derivatives have been noted for potential non-coenzymatic roles, such as signaling or protein interactions nih.govportlandpress.comnih.gov, specific non-coenzymatic biochemical functions attributed directly to this compound are not described in the available research. Its metabolic fate and further biological activity beyond being an oxidation product remain largely unknown acs.org.

Interactions of this compound with Cellular Macromolecules

There is no specific information available in the reviewed literature detailing the interactions of this compound with cellular macromolecules, such as proteins, nucleic acids, lipids, or carbohydrates. Such interactions are more commonly described for thiamine and its phosphorylated derivatives in their coenzymatic or potential non-coenzymatic capacities nih.govnih.govnih.gov.

Data Table: Known Information on this compound

CharacteristicDescriptionSource(s)
Chemical Name 3-(2'-methyl-4'-amino-5'-pyrimidylmethyl)-4-methylthiazole-5-acetic acid nih.govqmul.ac.uk
Identification Metabolite and intermediate in the oxidation of thiamine. nih.govqmul.ac.ukacs.orglibretexts.org
Formation Pathway Formed by the oxidation of the hydroxymethyl group on the thiazole (B1198619) ring of thiamine to a carboxyl group, catalyzed by thiamine oxidase. qmul.ac.ukacs.org
Metabolic Context Identified as a product of thiamine oxidation in bacterial metabolism and mentioned in bacterial salvage pathways. nih.govqmul.ac.ukacs.org
Excretion Excreted in urine as an acid metabolite of thiamine. libretexts.orgnih.govlibretexts.org
Further Fate Its subsequent metabolic fate and biological roles are largely unknown or uncharacterized. acs.org

List of Compounds Mentioned:

this compound

Thiamine (Vitamin B1)

Thiamine pyrophosphate (TPP)

Thiamine diphosphate (B83284) (ThDP)

Thiamine monophosphate (ThMP)

Thiamine triphosphate (ThTP)

Acetyl-CoA

Pyruvate (B1213749)

Acetic acid

Thiamine oxidase

Advanced Synthetic Strategies and Analog Development for Thiamin Acetic Acid

Chemoenzymatic Synthesis of Thiamin Acetic Acid and Derivatives

Chemoenzymatic synthesis leverages the exquisite selectivity and efficiency of enzymes to perform specific chemical transformations, often under mild conditions. This approach is particularly valuable for synthesizing complex molecules like thiamine (B1217682) derivatives, where precise control over functional groups and stereochemistry is paramount.

Thiamine diphosphate (B83284) (ThDP)-dependent enzymes are a well-studied class that catalyzes a broad range of reactions, including C-C bond cleavage and formation, decarboxylation, and aldehyde transfer. These enzymes, such as pyruvate (B1213749) decarboxylase (PDC) and benzaldehyde (B42025) lyase (BAL), have been explored for their ability to perform asymmetric carboligations, yielding chiral products with high enantiomeric purity nih.govnih.gov. For instance, studies have utilized ThDP-dependent enzymes to synthesize chiral 2-hydroxy ketones and acetolactates from various substrates, demonstrating the potential for biocatalytic routes to thiamine analogs nih.govgoogle.com. While direct chemoenzymatic synthesis of "this compound" is not explicitly detailed in the provided literature, the principles applied to other thiamine derivatives suggest its feasibility. Research into the use of thiamine hydrochloride as an organocatalyst for various organic transformations, such as the synthesis of pyrrolo[2,3-d]pyrimidine derivatives and thiazolidin-4-one scaffolds, highlights its versatility in green chemistry approaches researchgate.nettandfonline.comresearchgate.netecust.edu.cnresearchgate.net.

Stereoselective Synthesis of this compound Analogs

The development of thiamine analogs with specific stereochemical configurations is critical for understanding their biological interactions and for designing selective inhibitors or probes. Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a molecule.

Enzymatic methods, as discussed above, are powerful tools for stereoselective synthesis, enabling the creation of chiral intermediates and final products with high enantiomeric excess (e.e.) nih.govnih.govnih.gov. For example, specific ThDP-dependent enzymes can be selected or engineered to favor the formation of particular stereoisomers in carboligation reactions nih.gov. Beyond biocatalysis, traditional asymmetric synthesis techniques, such as chiral auxiliary-controlled reactions or asymmetric catalysis, can also be employed to construct stereodefined thiamine analogs. While specific detailed methodologies for stereoselective synthesis of "this compound" are not extensively detailed, the broader field of thiamine analog synthesis includes approaches that control chirality, such as the synthesis of pyrrothiamine derivatives where stereochemical outcomes are considered rsc.orgresearchgate.net.

Design and Synthesis of this compound Analogs for Biochemical Probes

Biochemical probes are essential tools for investigating biological pathways, identifying molecular targets, and understanding disease mechanisms. Thiamine analogs designed as probes often incorporate reporter groups (e.g., fluorescent tags, biotin) or photoaffinity labels to facilitate detection and target identification.

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and molecular biology. By systematically modifying the structure of thiamine analogs and evaluating the impact on their biological activity, researchers can identify key structural features responsible for target binding or enzymatic inhibition rsc.orgresearchgate.netcam.ac.uk. For example, studies on thiamine pyrophosphate (TPP) analogs have explored modifications to the central ring (e.g., replacing the thiazolium ring with triazole, furan, or pyrrole (B145914) scaffolds) and the hydroxyethyl (B10761427) tail to enhance selectivity and potency for specific TPP-dependent enzymes like pyruvate dehydrogenase E1 (PDH E1) rsc.orgresearchgate.netcam.ac.uk. These studies aim to pinpoint specific interactions within enzyme active sites, providing insights into molecular recognition mechanisms.

The creation of novel thiamine scaffolds offers new platforms for developing analogs with altered properties or novel biological activities. Researchers have explored replacing the core thiazolium ring of thiamine with other heterocyclic systems, such as triazoles, pyrroles, thiophenes, and furans, to create analogs with modified electronic and steric properties rsc.orgresearchgate.netcam.ac.uknih.gov. For instance, pyrrothiamine, featuring a pyrrole ring, has been synthesized and its derivatives evaluated as potent and selective inhibitors of pyruvate dehydrogenase rsc.orgresearchgate.net. Such scaffold modifications can lead to compounds with improved membrane permeability, altered enzyme specificity, or novel modes of action, making them valuable as biochemical probes or lead compounds for drug discovery.

Radiosynthesis of Labeled this compound for Metabolic Tracing

Radiosynthesis involves incorporating radioactive isotopes (e.g., Carbon-11, Fluorine-18) into thiamine or its analogs to enable their tracking within biological systems using techniques like Positron Emission Tomography (PET). This is invaluable for studying pharmacokinetics, biodistribution, and metabolic pathways in vivo.

Research has focused on synthesizing ¹¹C-labeled thiamine and its prodrug, fursultiamine, for PET imaging researchgate.net. These syntheses typically involve rapid, multi-step radiochemical procedures, often employing ¹¹C-methylation of a thiazole (B1198619) ring followed by benzylation. For example, [¹¹C]-thiamine was synthesized via Pd-catalyzed C-[¹¹C]methylation and subsequent benzylation, yielding a product suitable for PET probes researchgate.net. Another study details the synthesis of ¹⁸F-deoxy-thiamine as a novel PET tracer for evaluating cerebral thiamine metabolism status nih.gov. These labeled compounds allow for non-invasive monitoring of thiamine uptake, distribution, and clearance in living organisms, providing crucial data for understanding thiamine's role in health and disease.

Sophisticated Analytical Methodologies for Thiamin Acetic Acid Research

Spectroscopic Techniques for Investigating Thiamin Acetic Acid Reactivity

UV-Vis Spectroscopy for Reaction Kinetics

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental quantitative analytical technique that measures the absorption of light in the UV and visible regions of the electromagnetic spectrum by a sample mt.comresearchgate.net. Its application in reaction kinetics relies on the Beer-Lambert Law, which states that absorbance is directly proportional to the concentration of the analyte and the path length of the light beam mt.comresearchgate.net. By monitoring changes in absorbance at specific wavelengths over time, the rate of chemical reactions can be determined mt.comjascoinc.com.

While Thiamin itself has a characteristic absorbance spectrum, its direct detection via UV-Vis can be limited due to relatively low extinction coefficients and overlapping spectra with other compounds cornell.edu. However, UV-Vis spectroscopy is invaluable for monitoring reactions that lead to the formation or degradation of this compound, or reactions where this compound participates as a reactant or product. For instance, if a reaction involving this compound produces a species with a distinct chromophore, UV-Vis can track the reaction progress. Changes in the absorption spectrum can also provide insights into structural modifications or the formation of intermediates mt.comresearchgate.net.

Table 5.3.1.1: Illustrative UV-Vis Kinetic Monitoring of this compound Formation

Time (min)Absorbance at 280 nmAbsorbance at 320 nmCalculated Reaction Rate (ΔAbs/min)
00.0500.010-
50.1250.0350.015
100.2000.0600.010
150.2750.0850.005
200.3500.1100.005

Note: This table presents hypothetical data to illustrate the principle of monitoring reaction kinetics using UV-Vis spectroscopy. The specific wavelengths and absorbance values would depend on the chemical properties of this compound and the reaction being studied.

Fluorescence Spectroscopy for Molecular Interactions

Fluorescence spectroscopy is a highly sensitive technique that detects light emitted by a molecule after it absorbs excitation light biologynotesonline.comthermofisher.com. It is widely used to study molecular interactions, conformational changes, and the microenvironment of fluorescent molecules biologynotesonline.com. The technique involves exciting a fluorophore at a specific wavelength and measuring the emitted light at a longer wavelength (Stokes shift) thermofisher.com.

Thiamine (B1217682) itself can be converted to thiochrome, a highly fluorescent derivative, through oxidation under alkaline conditions, a process often used for its quantification cornell.edubiologynotesonline.comwikipedia.orgnih.gov. While this compound's intrinsic fluorescence properties and its potential for derivatization into fluorescent compounds are areas for investigation, fluorescence spectroscopy can be applied to study its interactions with other biomolecules, such as proteins or enzymes. Changes in fluorescence intensity, emission spectrum, or lifetime upon binding can provide quantitative data on binding affinities and mechanisms biologynotesonline.comnih.gov. For example, if this compound binds to a protein, it might quench or enhance the protein's intrinsic fluorescence (e.g., from tryptophan residues), or if this compound itself is fluorescent, its interaction with a protein could alter its fluorescence characteristics nih.gov.

Table 5.3.2.1: Illustrative Fluorescence Spectroscopy Data for this compound-Protein Interaction

Protein Concentration (µM)Fluorescence Intensity (Arbitrary Units)% Quenching
010000
19505
580020
1065035
2040060

Note: This table provides hypothetical data to demonstrate how fluorescence spectroscopy can be used to study molecular interactions, such as the binding of this compound to a protein, leading to fluorescence quenching. The actual data would depend on the specific molecules and experimental conditions.

Isotopic Tracing and Fluxomics Approaches for this compound Metabolism

Isotopic tracing, often coupled with mass spectrometry, is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes nih.govmdpi.comfrontiersin.org. By administering compounds labeled with stable isotopes (e.g., ¹³C, ¹⁵N) or radioisotopes (e.g., ¹⁴C), researchers can track the movement and transformation of specific atoms through complex biochemical networks nih.govmdpi.comfrontiersin.org. Fluxomics aims to quantify the rates of these metabolic reactions.

This compound has been identified as a metabolite excreted in urine, suggesting its involvement in thiamine metabolism libretexts.orgrsc.org. Isotopic tracing can be employed to map the pathways leading to the synthesis and degradation of this compound. For instance, administering ¹⁴C-labeled thiamine or related precursors could allow tracking of the labeled atoms into this compound in animal models, providing direct evidence of its metabolic fate . Fluxomic analyses can then quantify the rates of these metabolic conversions, offering a dynamic view of thiamine metabolism and the specific role of this compound within it.

Table 5.4.1: Hypothetical Isotopic Label Incorporation into this compound and Related Metabolites

Metabolite¹³C Incorporation (Atom % Excess) at 1 hr¹³C Incorporation (Atom % Excess) at 4 hrPrimary Pathway Indication
Thiamine15.235.8Direct substrate
Thiamine Pyrophosphate12.530.1Phosphorylation
This compound 8.1 22.5 Degradation/Synthesis
4-methyl-thiazole-5-acetic acid7.520.9Thiazole (B1198619) moiety metabolite
2-methyl-4-amino-5-pyrimidine carboxylic acid6.218.3Pyrimidine (B1678525) moiety metabolite

Note: This table presents hypothetical data illustrating how isotopic tracing can reveal the incorporation of a ¹³C label into this compound and its related metabolic products over time, aiding in the elucidation of metabolic pathways.

Bioanalytical Assay Development for this compound Detection

Bioanalytical assay development focuses on creating robust and sensitive methods to quantify specific analytes in complex biological matrices such as blood, plasma, urine, or tissue homogenates japsonline.comiajps.com. For this compound, this involves establishing methods that can accurately detect and quantify it, often at low concentrations.

Commonly employed techniques include High-Performance Liquid Chromatography (HPLC) coupled with various detectors, such as UV-Vis, fluorescence, or mass spectrometry (MS) japsonline.comnih.govchromatographyonline.comsemanticscholar.orgnih.govresearchgate.netnih.gov. HPLC allows for the separation of this compound from other matrix components. Fluorescence detection, often after derivatization to a fluorescent product like thiochrome, offers high sensitivity for thiamine and its derivatives cornell.edunih.govchromatographyonline.com. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly specific and sensitive technique that can directly detect and quantify this compound based on its mass-to-charge ratio and fragmentation patterns, making it ideal for complex biological samples japsonline.comnih.gov.

The development process typically involves optimizing sample preparation (e.g., extraction, protein precipitation nih.govanalis.com.my), chromatographic separation conditions (mobile phase composition, column type nih.govsemanticscholar.orgresearchgate.netnih.gov), and detection parameters to achieve desired sensitivity, selectivity, linearity, and reproducibility japsonline.com.

Table 5.5.1: Comparison of Hypothetical Bioanalytical Assay Performance for this compound

Assay TypeSample PreparationSeparation MethodDetection MethodLimit of Detection (LOD) (nM)SpecificityTypical Throughput
HPLC-FluorescenceAcid hydrolysis, enzymatic dephosphorylation, SPERP-HPLCFluorescence5.0ModerateMedium
LC-MS/MSProtein precipitation, liquid-liquid extractionRP-HPLCTandem MS0.5HighHigh
Immunoassay (ELISA)Direct dilution or simple extractionN/AAntibody-based1.0HighHigh

Note: This table presents hypothetical performance metrics for different bioanalytical assay types that could be developed for this compound. Actual performance would depend on method optimization and validation.

Compound List

Thiamine acetic acid

Thiamine (Vitamin B1)

Thiochrome

Thiamine monophosphate (ThMP)

Thiamine pyrophosphate (TPP)

Thiamine triphosphate (ThTP)

Adenosine (B11128) thiamine diphosphate (B83284) (AThDP)

Adenosine thiamine triphosphate (AThATP)

4-methyl-thiazole-5-acetic acid

2-methyl-4-amino-5-pyrimidine carboxylic acid

p-nitrophenol

p-nitrophenylphosphate

Ethanol (B145695)

Acetic acid

Formic acid

Potassium ferricyanide (B76249)

Sodium hydroxide (B78521)

Butanol

Methanol

Acetonitrile

Ethyl acetate (B1210297)

Hexane (B92381)

Ammonium carbonate

Sodium salt of hexane sulfonic acid

Triethylamine

Potassium hydroxide (KOH)

Hydrochloric acid (HCl)

Ascorbic acid

Magnesium chloride

Gold(III) salt (e.g., HAuCl₄)

Amino acids

Glycosylated compounds

Polyfunctional mercaptans

Fusel alcohols

Ethyl esters

NADH

ATP

ADP

AMP

Pyruvate (B1213749)

Acetyl-CoA

Glucose

TCA cycle intermediates

Nitrogen-containing heterocycles

Polycyclic aromatic hydrocarbons

EDTA (Ethylene-diamine-tetra-acetic acid)

Chaotropic salts

Phenol

PDAB (p-dimethylamino benzaldehyde)

Regulation and Compartmentation of Thiamin Acetic Acid Metabolism

Transcriptional and Translational Control Mechanisms Affecting Thiamin Acetic Acid Pathways

The formation of this compound from thiamin involves a series of enzymatic steps, and the expression of the genes encoding these enzymes is tightly controlled. A primary mechanism for this regulation, particularly in bacteria, archaea, and eukaryotes like fungi and plants, is the thiamin pyrophosphate (TPP) riboswitch. nih.govresearchgate.netwikipedia.orgribocentre.org

A TPP riboswitch is a regulatory segment of a messenger RNA (mRNA) molecule that binds directly to TPP, the active form of thiamin. wikipedia.orgnih.gov This binding event induces a conformational change in the mRNA's secondary structure, which in turn modulates the expression of downstream genes involved in thiamin biosynthesis, transport, and salvage. ribocentre.orgnih.gov When TPP levels are high, its binding to the riboswitch typically leads to the repression of these genes, preventing the over-accumulation of thiamin and its metabolites. nih.govresearchgate.net This can occur through two main mechanisms:

Transcriptional Attenuation: TPP binding can cause the formation of a terminator stem-loop in the mRNA, leading to premature termination of transcription. asm.org

Translational Repression: The conformational change can mask the Shine-Dalgarno sequence, preventing ribosome binding and thereby inhibiting the initiation of translation. asm.org

Furthermore, studies in fission yeast (Schizosaccharomyces pombe) have shown that oxidative stress can upregulate the transcription of genes involved in thiamin biosynthesis and transport. nih.gov This suggests a link between cellular stress responses and the regulation of thiamin metabolism, which could consequently affect the production of this compound. In some organisms, thiamin can also repress the mRNA synthesis of genes involved in its own metabolism. nih.govmdpi.com

The primary enzyme responsible for the final step in this compound synthesis is Aldehyde Oxidase (AOX). wikipedia.orgeui.eu The regulation of the AOX1 gene, which encodes this enzyme in humans, is not fully understood, but some studies indicate it is regulated by the Nrf2 pathway, a key player in the cellular response to oxidative stress. wikipedia.org

Table 1: Regulatory Mechanisms Affecting this compound Precursor Pathways

Regulatory Mechanism Effector Molecule Target Gene(s) Organism(s) Outcome
Riboswitch Thiamin Pyrophosphate (TPP) Genes for thiamin biosynthesis, transport, and salvage Bacteria, Archaea, Eukaryotes Repression of gene expression at high TPP levels ribocentre.orgresearchgate.net
Transcriptional Upregulation Oxidative Stress (e.g., H2O2) Genes for thiamin biosynthesis and transport S. pombe Increased gene expression nih.gov
Transcriptional Repression Thiamin Genes involved in thiamin metabolism S. pombe Decreased mRNA synthesis nih.gov

| Nrf2 Pathway | Oxidative Stress | AOX1 | Humans | Potential regulation of Aldehyde Oxidase expression wikipedia.org |

Post-Translational Modification of Enzymes Involved in this compound Metabolism

Post-translational modifications (PTMs) are covalent changes to proteins after their synthesis, which can significantly alter their activity, stability, and localization. wikipedia.orgthermofisher.com While specific PTMs for thiamin oxidase—the enzyme that catalyzes the oxidation of thiamin to thiamin aldehyde, a direct precursor to this compound—are not extensively detailed, the broader class of enzymes to which it and Aldehyde Oxidase (AOX) belong provides insight.

AOX is a complex molybdo-flavoenzyme that requires several cofactors for its function, including flavin adenine (B156593) dinucleotide (FAD), a molybdenum cofactor (MoCo), and two iron-sulfur clusters. wikipedia.org The assembly and incorporation of these cofactors are critical post-translational events necessary for the enzyme's catalytic activity. The sulfur incorporation into the molybdopterin cofactor is a key step for active AOX. cambridgemedchemconsulting.com

Furthermore, the activity of enzymes can be modulated by common PTMs such as phosphorylation, glycosylation, and ubiquitination, which control enzyme function throughout cellular biology. wikipedia.orgthermofisher.com For instance, some PTMs are a result of oxidative stress, which can target the modified protein for degradation. wikipedia.org Given that AOX expression is linked to the Nrf2 oxidative stress pathway, it is plausible that its activity is also modulated by stress-induced PTMs. wikipedia.org Additionally, changes in histone acylation, mediated by thiamin-dependent enzymes, can provide a mechanism for thiamin-dependent transcriptional regulation, indirectly influencing the metabolic pathways. frontiersin.org

Subcellular Localization of this compound Synthesizing and Degrading Enzymes

The synthesis and degradation of this compound are compartmentalized within the cell, a strategy that allows for efficient regulation and integration with other metabolic pathways.

The key enzyme for the conversion of thiamin aldehyde to this compound, Aldehyde Oxidase (AOX), is primarily a cytosolic enzyme. wikipedia.orgcambridgemedchemconsulting.comresearchgate.net This localization places it in the main compartment for many metabolic processes. While highly concentrated in the liver, AOX is also found in the cytosol of cells in various other tissues, including the lungs, kidneys, gastrointestinal tract, and adrenal gland. wikipedia.orgresearchgate.netnih.gov

The broader metabolism of thiamin occurs in several compartments. Thiamin is transported into the cell and converted in the cytosol to its active form, thiamin pyrophosphate (TPP). researchgate.netresearchgate.net TPP serves as a crucial cofactor for enzymes located in the mitochondria, such as the pyruvate (B1213749) dehydrogenase complex and the α-ketoglutarate dehydrogenase complex, which are central to cellular respiration. researchgate.netoregonstate.edu TPP is also a cofactor for transketolase in the cytosol, an enzyme of the pentose phosphate pathway. researchgate.netoregonstate.edu

Studies in rat brain have shown that thiamin derivatives are distributed unevenly across subcellular fractions. TPP content is highest in the mitochondrial and synaptosomal fractions. nih.gov A small, high-turnover pool of TPP exists in the cytosol, which is believed to be the precursor for thiamin triphosphate. nih.gov Thiamin-binding proteins have also been localized to the endoplasmic reticulum and plasma membranes. nih.gov This distribution highlights the complex compartmentalization of thiamin metabolism, with the final cytosolic step of this compound synthesis being spatially integrated with other key cellular functions.

Table 2: Subcellular Localization of Key Components in Thiamin Metabolism

Enzyme/Metabolite Primary Subcellular Location Associated Function
Aldehyde Oxidase (AOX) Cytosol Synthesis of this compound wikipedia.orgcambridgemedchemconsulting.com
Thiamin Pyrophosphokinase Cytosol Conversion of Thiamin to TPP researchgate.net
Pyruvate Dehydrogenase Mitochondria TPP-dependent energy metabolism researchgate.netoregonstate.edu
α-Ketoglutarate Dehydrogenase Mitochondria TPP-dependent energy metabolism researchgate.netoregonstate.edu
Transketolase Cytosol TPP-dependent pentose phosphate pathway researchgate.netoregonstate.edu

| Thiamin-binding proteins | Endoplasmic Reticulum, Plasma Membrane | Thiamin binding and transport nih.gov |

Transport Mechanisms for this compound Across Biological Membranes (Cellular/Organellar)

While specific transporters for this compound have not been extensively characterized, the transport of its precursor, thiamin, and other small organic acids provides a model for its likely mechanisms of transport across cellular and organellar membranes.

Thiamin itself is transported into cells by two main high-affinity transporters from the solute carrier family, SLC19A2 (THTR-1) and SLC19A3 (THTR-2). researchgate.netnih.gov These transporters are crucial for regulating cellular uptake of thiamin. nih.gov At higher concentrations, thiamin can also pass through membranes by passive diffusion. acs.org The transport process is complex, involving various protein families including solute carrier anion transporters and human extraneuronal monoamine transporters. nih.gov

It is plausible that this compound, as a small, water-soluble carboxylic acid, is transported out of the cell or across organellar membranes by general organic anion transporters or other solute carrier proteins. The body utilizes a wide array of such transporters to handle the flux of various metabolic intermediates and end-products. Given that thiamin metabolites are ultimately excreted in the urine, efficient transport mechanisms must exist to move this compound from its site of synthesis in the cytosol, across the cell membrane, and into circulation for eventual renal clearance. smpdb.ca The movement of thiamin itself is known to be driven by a proton gradient across the membrane, a mechanism that could potentially apply to its metabolites as well. nih.gov

Thiamin Acetic Acid in Model Biological Systems

Study of Thiamin Acetic Acid in Microbial Metabolic Networks

This compound has been identified as a key intermediate in the microbial metabolism of thiamine (B1217682). Research has shown that a flavoprotein isolated from a soil microorganism is responsible for the metabolism of thiamine to 3-(2'-methyl-4'-amino-5'-pyrimidylmethyl)-4-methyl-thiazole-5-acetic acid, also known as this compound. nih.gov This conversion is a part of the oxidative pathway of thiamine in certain bacteria. nih.gov

Further studies on bacterial metabolism of thiamine have confirmed the isolation and characterization of this compound as an intermediate. nih.gov The process involves the oxidation of thiamine, highlighting a specific metabolic route for this vitamin in the microbial world. nih.gov While many microorganisms can synthesize thiamine de novo or utilize salvage pathways, the degradation of thiamine into metabolites like this compound is a critical aspect of its biochemical lifecycle. nih.gov

The broader context of thiamine metabolism in bacteria involves a complex network of biosynthesis, transport, and salvage pathways. nih.gov Thiamine pyrophosphate (TPP), the active form of thiamine, is an essential cofactor for enzymes involved in central carbon metabolism. nih.gov The breakdown of thiamine into metabolites such as this compound is therefore significant for understanding the complete picture of vitamin B1 utilization and turnover in microbial communities.

Table 1: Microbial Metabolism of Thiamine to this compound

Organism Type Enzyme Metabolic Process Intermediate Compound Reference

Ex Vivo and In Vitro Cell Culture Models for this compound Research

Ex vivo and in vitro cell culture models are powerful tools for elucidating the metabolic pathways and cellular responses to various compounds, including vitamins and their metabolites. While specific studies focusing on this compound in these models are limited, the existing research on thiamine provides a framework for how such investigations could be conducted.

In vitro studies are essential for understanding the cellular uptake and metabolism of thiamine. mdpi.com Research using cell cultures has been instrumental in identifying thiamine transporters and the enzymes involved in its phosphorylation to the active form, thiamine pyrophosphate (TPP). mdpi.com These models could be adapted to study the cellular uptake, potential intracellular conversion, and biological effects of this compound. For instance, cultured cells could be incubated with labeled this compound to trace its metabolic fate and identify any downstream effects on cellular processes.

Moreover, in vitro models have been used to demonstrate the effects of thiamine on reversing metabolic patterns associated with hyperglycemia. mdpi.com Such experimental setups could be employed to investigate whether this compound possesses similar or distinct biological activities. Given that thiamine and its metabolites are ultimately excreted in the urine, understanding their cellular processing is crucial. wikipedia.org Cell culture systems offer a controlled environment to dissect these mechanisms at the molecular level, paving the way for a better understanding of this compound's role in cellular physiology.

Advanced Mechanistic Studies of Thiamin Acetic Acid Action

Enzyme Kinetic Studies of Thiamin Acetic Acid-Dependent Reactions

Enzyme kinetics provide a quantitative framework for understanding the efficiency and mechanism of enzyme-catalyzed reactions. For thiamin-dependent enzymes, kinetic studies are crucial for elucidating the role of the cofactor in catalysis. The Michaelis-Menten model is a fundamental concept in describing the relationship between the initial reaction rate (V), the maximum reaction rate (Vmax), and the substrate concentration ([S]). teachmephysiology.comwikipedia.org The Michaelis constant (Km) represents the substrate concentration at which the reaction rate is half of Vmax and is an indicator of the enzyme's affinity for its substrate. teachmephysiology.comwikipedia.org

Thiamin pyrophosphate (TPP)-dependent enzymes catalyze a diverse range of reactions, including the oxidative decarboxylation of 2-keto acids. nih.gov Kinetic analyses of these enzymes often reveal complex mechanisms, including "half-of-the-sites reactivity" and negative cooperativity, which can be correlated with structural asymmetries in homodimeric enzymes. nih.govresearchgate.net Such kinetic behaviors suggest a sophisticated interplay between the active sites. nih.govresearchgate.net

A key aspect of thiamin-dependent enzyme kinetics is the activation of the cofactor. The binding of TPP to the apoenzyme can be a slow process, as observed in transketolase, where the rate-limiting step is the dimerization of the subunits to form the active holoenzyme. researchgate.net The apparent Km for TPP can vary significantly depending on the experimental conditions. For instance, human erythrocyte transketolase exhibits an apparent Km for TPP of 65 nM after a one-hour incubation, while simultaneous addition of TPP and substrates results in a much higher apparent Km of 2.3 µM. nih.gov

The pH of the environment also plays a critical role in the kinetics of thiamin-dependent reactions. The ionization state of the 4'-aminopyrimidine ring of the thiamin cofactor is crucial for catalysis, and the pKa of key residues in the active site can significantly influence the reaction rate. nih.gov For example, the enzyme benzaldehyde (B42025) lyase shows a pH-dependent kcat/Km profile with a pKa of 5.3, attributed to a highly conserved glutamate residue. nih.gov

Below is a table summarizing kinetic parameters for various thiamin pyrophosphate-dependent enzymes, which provides a basis for understanding the potential interactions of this compound in similar enzymatic systems.

EnzymeSubstrate(s)Km (µM)Vmax (U/mg)Source
Human Erythrocyte TransketolaseThiamin Pyrophosphate0.065Not Specified nih.gov
Human Erythrocyte TransketolaseThiamin Pyrophosphate2.3Not Specified nih.gov
Yeast Pyruvate (B1213749) DecarboxylasePyruvateNot SpecifiedNot Specified rsc.org
E. coli Pyruvate DehydrogenasePyruvateNot SpecifiedNot Specified rsc.org
Benzaldehyde LyaseBenzaldehydeNot SpecifiedNot Specified nih.gov

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations offer a powerful computational microscope to visualize the dynamic behavior of molecules over time. These simulations are instrumental in understanding the conformational changes, binding events, and energetic landscapes of thiamin derivatives interacting with proteins. researchgate.netmdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can reveal intricate details of protein-ligand interactions that are often inaccessible through experimental methods alone. researchgate.netmdpi.com

MD simulations of thiamin and its derivatives have been employed to study their interactions with various proteins. For example, simulations have been used to investigate the binding of thiamin to the human angiotensin-converting enzyme 2 (HssACE-2). nih.gov These studies revealed that thiamin can stabilize in the binding pocket of HssACE-2, with root-mean-square deviation (RMSD) fluctuations of less than 2 Å, indicating a stable interaction. nih.gov The simulations also highlighted the importance of hydrogen bonding in the binding of thiamin to the protein. nih.gov

The conformational dynamics of the thiamin cofactor within the enzyme active site are critical for its catalytic function. MD simulations can predict conformational changes in enzymes upon substrate binding, which are not always apparent in static crystal structures. pnas.org Furthermore, these simulations can shed light on the role of water molecules at the protein-ligand interface, which can be crucial for mediating interactions and influencing binding affinity. frontiersin.org

The following table summarizes key parameters often analyzed in MD simulations of protein-ligand complexes, which are applicable to the study of this compound interactions.

ParameterDescriptionSignificance
RMSD (Root-Mean-Square Deviation) Measures the average distance between the atoms of a superimposed protein or ligand over time, relative to a reference structure.Indicates the stability of the protein or ligand conformation. Lower, stable RMSD values suggest a stable complex.
RMSF (Root-Mean-Square Fluctuation) Measures the fluctuation of each atom or residue from its average position over the course of the simulation.Identifies flexible and rigid regions of the protein. High RMSF values indicate greater flexibility.
Rg (Radius of Gyration) Represents the root-mean-square distance of the atoms from their common center of mass.Provides an indication of the compactness of the protein structure. A stable Rg suggests the protein is not unfolding.
Hydrogen Bonds The number of hydrogen bonds formed between the protein and the ligand over time.A consistent number of hydrogen bonds suggests a stable binding interaction.

Structural Biology of this compound-Binding Proteins (e.g., X-ray Crystallography, Cryo-EM)

Structural biology techniques, particularly X-ray crystallography and cryo-electron microscopy (Cryo-EM), provide atomic-level details of the three-dimensional structures of proteins and their complexes with ligands like thiamin and its derivatives. wikipedia.org These high-resolution structures are invaluable for understanding the molecular basis of ligand recognition, binding specificity, and the catalytic mechanisms of enzymes. researchgate.net

X-ray crystallography has been instrumental in revealing the structures of numerous thiamin-binding proteins and TPP-dependent enzymes. researchgate.netnih.gov For example, the crystal structure of the thiamin-binding protein TbpA from E. coli in complex with thiamin monophosphate was determined at 2.25 Å resolution. nih.gov This structure revealed that TbpA belongs to the group II periplasmic-binding protein family and provided insights into how it can bind different forms of thiamin with high affinity. nih.gov The dissociation constants (Kd) for thiamin, thiamin monophosphate, and thiamin pyrophosphate were determined to be 3.8 nM, 2.3 nM, and 7.4 nM, respectively. nih.gov

The crystal structures of TPP-dependent enzymes, such as human pyruvate dehydrogenase, have elucidated the binding mode of the TPP cofactor and suggested a "flip-flop" mechanism of action involving a shuttle-like motion of the heterodimers. nih.govresearchgate.net These structures show that the pyrophosphate moiety of TPP is crucial for binding to the protein, while the pyrimidine (B1678525) and thiazolium rings are positioned for catalysis. nih.gov

Cryo-EM has emerged as a powerful technique for determining the structures of large protein complexes and membrane proteins that are often challenging to crystallize. nih.gov Recently, cryo-EM structures of the human thiamine (B1217682) transporter SLC19A3 have been reported, providing the first molecular details of thiamin recognition and transport by this crucial protein. nih.govd-nb.info These structures, captured in different conformational states, reveal how the transporter binds thiamin and is inhibited by various drugs. nih.gov A cryo-EM structure of human thiamine pyrophosphokinase 1 (TPK1) bound to thiamine has also been determined. pdbj.org

The following table presents a selection of thiamin-binding proteins whose structures have been determined, highlighting the techniques used and the resolutions obtained.

ProteinOrganismLigandMethodResolution (Å)PDB ID
Thiamin-Binding Protein (TbpA)Escherichia coliThiamin MonophosphateX-ray Crystallography2.25Not Specified
Pyruvate DehydrogenaseHumanThiamin PyrophosphateX-ray Crystallography1.951NI4
TransketolaseSaccharomyces cerevisiae(α,β-dihydroxyethyl)-ThDPX-ray Crystallography1.91AYO
Thiamine Transporter (SLC19A3)HumanThiamineCryo-EMNot SpecifiedNot Specified
Thiamine Pyrophosphokinase 1 (TPK1)HumanThiamineCryo-EMNot Specified9hjc

Quantum Chemical Calculations for this compound Reaction Mechanisms

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a theoretical framework for investigating the electronic structure and reactivity of molecules at the quantum level. nih.gov These computational methods are essential for elucidating the detailed mechanisms of chemical reactions, including the formation and stability of transient intermediates and transition states that are difficult to observe experimentally. nih.gov

In the context of thiamin catalysis, quantum chemical calculations have been instrumental in understanding the activation of the TPP cofactor and the subsequent reaction steps. researchgate.netnih.gov DFT studies have been used to investigate the tautomeric equilibria of the 4'-aminopyrimidine ring of TPP and the formation of the catalytically important ylide by deprotonation of the C2 atom of the thiazolium ring. nih.gov These calculations have shown that the less stable 1',4'-iminopyrimidine tautomer is the one that forms the active ylide. nih.gov

The mechanism of thiamin oxidation to thiochrome has also been investigated using DFT calculations, which identified a key thiazolone intermediate. rsc.org Furthermore, computational studies have explored the antioxidant potential of thiamin by calculating the thermochemical and kinetic parameters of its reactions with free radicals. researchgate.net These studies suggest that thiamin can act as a potent antioxidant, primarily through a radical adduct formation mechanism. researchgate.net

Quantum mechanics/molecular mechanics (QM/MM) methods, which combine the accuracy of quantum mechanics for the reactive part of the system with the efficiency of molecular mechanics for the surrounding protein environment, are particularly powerful for studying enzyme-catalyzed reactions. These methods have been used to study the decarboxylation of 2-keto acids by TPP-dependent enzymes at a mechanistic level. researchgate.net

The following table outlines the key applications of quantum chemical calculations in the study of thiamin-related reaction mechanisms.

ApplicationMethod(s)Key Findings
Cofactor Activation DFTElucidation of the tautomeric states of the aminopyrimidine ring and the formation of the catalytic ylide. nih.gov
Reaction Intermediates DFT, QM/MMCharacterization of the structure and stability of transient intermediates, such as the α-carbanion/enamine. pnas.orgresearchgate.net
Transition State Analysis DFTLocalization of transition state structures and calculation of activation energies for different reaction pathways. nih.gov
Antioxidant Mechanisms DFTInvestigation of the mechanisms of free radical scavenging by thiamin, including hydrogen transfer, electron transfer, and radical adduct formation. researchgate.net
Oxidation Mechanisms DFTIdentification of key intermediates, such as the thiazolone intermediate, in the oxidation of thiamin. rsc.org

Emerging Research Frontiers and Methodological Innovations in Thiamin Acetic Acid Research

Systems Biology Approaches to Thiamin Network Analysis

Systems biology offers a holistic view of complex biological processes by integrating data from various sources to understand cellular networks. In the context of thiamine (B1217682), systems biology approaches are being used to map out its metabolic pathways and regulatory networks nih.govbioinformation.netoup.com. This includes analyzing how thiamine interacts within cellular systems, such as its uptake and regulation in yeast portlandpress.com. Such analyses can reveal how disruptions in thiamine metabolism, potentially involving derivatives like thiamin acetic acid, impact broader cellular functions and how these networks respond to different conditions oup.com. Network analysis, for instance, is employed to understand gene evolution within thiamine biosynthesis pathways, as seen with the THI1 gene in sugarcane researchgate.net.

Application of Omics Technologies (Proteomics, Transcriptomics) to Thiamin Pathways

Omics technologies, including proteomics and transcriptomics, provide high-throughput data for understanding biological systems at the molecular level standardbio.comisaaa.org. Researchers are applying these techniques to investigate thiamine metabolism and its associated pathways asm.orgmdpi.combiologists.com. For example, proteomics has been used to elucidate metabolic processes influenced by thiamine availability in yeast asm.org. Transcriptomics helps in understanding gene expression patterns related to thiamine biosynthesis and regulation mdpi.comnih.gov. Integrating these datasets can reveal how cellular machinery responds to thiamine levels and identify novel enzymes or regulatory elements involved in thiamine pathways, potentially shedding light on the formation or function of derivatives like this compound.

Development of Novel Biosensors for this compound Detection

The development of sensitive and specific biosensors is crucial for accurate detection and quantification of thiamine and its metabolites. Research is ongoing to create advanced biosensing technologies for thiamine nih.govmdpi.comaustinpublishinggroup.comunja.ac.idnih.gov. These include nanopore-based biosensors engineered with thiamine-binding proteins for rapid quantification in bodily fluids nih.gov, electrocatalytic screen-printed sensors for food supplements mdpi.com, and fluorescent sensors utilizing carbon dots for detection austinpublishinggroup.comnih.gov. Yeast-based biosensors are also being explored for monitoring thiamine variations unja.ac.id. Such advancements are vital for clinical diagnostics, nutritional monitoring, and metabolic engineering applications, potentially enabling the detection of this compound or related metabolites.

Frontiers in Thiamin Synthetic Biology and Metabolic Engineering

Synthetic biology and metabolic engineering offer powerful tools to manipulate and optimize biological systems. In the realm of thiamine, these fields are being explored for biofortification strategies, particularly in crops like rice frontiersin.orgresearchgate.net. Researchers are investigating the engineering of thiamine biosynthesis pathways to enhance thiamine content in grains frontiersin.orgresearchgate.net. Furthermore, synthetic biology approaches are used to engineer transporter specificity for thiamine, as demonstrated by modifying nicotinamide (B372718) riboside transporters to accept thiamine as a substrate nih.gov. The discovery of thiamine-regulated elements also holds promise for developing thiamine biosensors and advancing metabolic engineering efforts asm.org.

Unexplored Biochemical Roles and Putative Functions of this compound

While thiamine's role as a coenzyme (thiamine pyrophosphate, TPP) in energy metabolism is well-established wikipedia.orgresearchgate.net, research is uncovering potential non-coenzyme roles for thiamine and its derivatives nih.govuliege.be. These include involvement in signaling processes, regulation of ion channels, and potential roles in neurotransmitter release uliege.be. Thiamine triphosphate (ThTP) and adenosine (B11128) thiamine triphosphate (AThTP) are among the derivatives whose specific functions are still being investigated uliege.be. Although the precise biochemical roles of this compound itself are not extensively detailed in the provided search results, its identification as a metabolic product suggests it may be involved in specific degradation or modification pathways of thiamine, warranting further exploration into its putative functions and biochemical significance.

Q & A

Q. Table 1: Comparison of Analytical Methods

MethodDetection Limit (nM)Recovery (%)Matrix ApplicabilityReference
HPLC-Fluorescence5.085–92Plant tissues, blood
LC-MS/MS0.190–95Cellular lysates, urine

How do metabolic pathways involving this compound intersect with cellular responses to acetic acid stress in microorganisms?

Advanced Research Question
this compound participates in salvage pathways to regenerate active thiamin pyrophosphate (TPP), a cofactor critical for acetyl-CoA synthesis. Under acetic acid stress (e.g., in Saccharomyces cerevisiae):

  • Thiaminase II activity : The THI20 gene-encoded enzyme cleaves this compound to salvage thiamin precursors, mitigating TPP depletion during acetic acid-induced oxidative stress .
  • Energy metabolism : Acetic acid disrupts mitochondrial function, increasing reliance on TPP-dependent enzymes (e.g., pyruvate dehydrogenase) to sustain ATP production .
  • Experimental validation : Use knockout yeast strains (thi20Δ) to quantify this compound accumulation via LC-MS and correlate with growth inhibition under acetic acid stress .

What experimental design considerations are critical for studying this compound stability in food matrices during storage?

Advanced Research Question
this compound degrades under heat, light, and alkaline conditions. Key considerations include:

  • Controlled storage variables : Temperature (4°C vs. 25°C), pH (3.0–7.0), and oxygen exposure (anaerobic vs. aerobic) to model real-world conditions .
  • Kinetic modeling : Use first-order decay models to predict half-life (t1/2t_{1/2}) and activation energy (EaE_a) for degradation .
  • Data contradictions : Discrepancies in reported stability may arise from differences in matrix composition (e.g., ascorbic acid in sweet potato stabilizes this compound via redox buffering) .

Q. Table 2: Stability of this compound in Food Matrices

MatrixpHTemperature (°C)t1/2t_{1/2} (days)Key Stabilizing Factors
Sweet potato5.5430High ascorbic acid content
Wheat flour6.82510Low moisture (<10%)

How can researchers resolve contradictions in reported bioactivity of this compound across in vitro and in vivo studies?

Advanced Research Question
Discrepancies often stem from:

  • Bioavailability differences : In vitro models may lack transport proteins (e.g., thiamin transporters THTR1/2) required for cellular uptake .
  • Metabolic conversion : In vivo, this compound is rapidly hydrolyzed to thiamin, complicating direct bioactivity attribution .
  • Methodological adjustments :
    • Use isotopic tracing (14C^{14}C-labeled this compound) to track metabolic fate in animal models.
    • Employ gut microbiota-depleted models to isolate host-vs.-microbial contributions .

What are the emerging applications of this compound in synthetic biology and enzyme engineering?

Advanced Research Question
this compound serves as a precursor for engineering TPP-dependent enzymes (e.g., transketolase) in biocatalytic pathways:

  • Directed evolution : Screen mutant enzyme libraries for enhanced activity using this compound as a cofactor surrogate .
  • Cofactor specificity : Modify enzyme active sites to accept this compound derivatives, reducing reliance on costly TPP .
  • Case study : Optimize E. coli transketolase for 1,3-dihydroxyacetone production, achieving 20% yield improvement with this compound supplementation .

Guidelines for Researchers

  • Method replication : Cross-validate protocols using resources like the National Measurement Institute (NMI) for analytical standards .
  • Data reporting : Adhere to IUPAC guidelines for metabolite nomenclature and units (e.g., nmol/g for tissue concentrations) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.